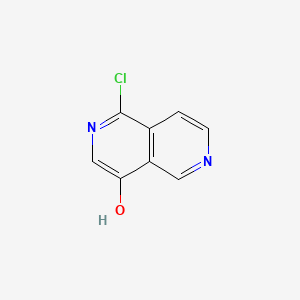
Azane;azanide;dichlororhodium(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;azanide;dichlororhodium(1+) is a complex compound that consists of azane (ammonia), azanide (amide ion), and dichlororhodium(1+) Azane is a simple hydronitrogen compound with the formula NH₃, while azanide is the conjugate base of ammonia with the formula NH₂⁻ Dichlororhodium(1+) is a coordination complex involving rhodium in a +1 oxidation state bonded to two chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;azanide;dichlororhodium(1+) typically involves the reaction of rhodium chloride with ammonia and a strong base. The general reaction can be represented as follows: [ \text{RhCl}_3 + \text{NH}_3 + \text{Base} \rightarrow \text{[Rh(NH}_3\text{)_2Cl]} + \text{By-products} ]
In this reaction, rhodium chloride reacts with ammonia in the presence of a strong base, such as sodium amide, to form the desired complex. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of azane;azanide;dichlororhodium(1+) may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise control of reaction parameters, and purification steps to isolate the desired product. The use of automated systems and continuous monitoring ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Azane;azanide;dichlororhodium(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even elemental rhodium.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically involve the use of coordinating solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state complexes or elemental rhodium.
Scientific Research Applications
Azane;azanide;dichlororhodium(1+) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, such as hydrogenation and hydroformylation reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique coordination properties.
Medicine: Explored for its anticancer properties, particularly in the development of rhodium-based chemotherapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic activity.
Mechanism of Action
The mechanism of action of azane;azanide;dichlororhodium(1+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a Lewis acid, activating substrates and enabling reactions such as hydrogenation and ligand exchange. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in anticancer research or interacting with organic molecules in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Ammonia (NH₃): A simple hydronitrogen compound with similar basicity and reactivity.
Amide Ion (NH₂⁻): The conjugate base of ammonia, often used in similar synthetic applications.
Dichlororhodium(II) Complexes: Similar coordination complexes with rhodium in a +2 oxidation state.
Uniqueness
Azane;azanide;dichlororhodium(1+) is unique due to its combination of azane, azanide, and dichlororhodium(1+), which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
azane;azanide;dichlororhodium(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.5H3N.H2N.Rh/h2*1H;5*1H3;1H2;/q;;;;;;;-1;+3/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUIOBFNLOYZQP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.[NH2-].Cl[Rh+]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H17N6Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (7R)-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B8230930.png)



![(4R,5S)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B8230946.png)

![Spiro[9H-fluorene-9,9'-[9H]xanthene]-2,2',7,7'-tetramine, N2,N2,N7,N7,N2',N2',N7',N7'-octakis(4-methoxyphenyl)-](/img/structure/B8230953.png)
![trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B8230968.png)
![disodium;(3E)-7-[[(6E)-6-[(4-acetamidophenyl)hydrazinylidene]-4-oxo-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2-sulfonate](/img/structure/B8230975.png)

![methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate](/img/structure/B8231010.png)
